Sel de sodium du MOPS

Vue d'ensemble

Description

MOPS Sodium Salt is a biological buffer (zwitterionic) designed by Good, et al., and typically referred to as Good’s buffer useful in cell culture media formulations. Selection of biological buffer systems should include the following criteria: exclusion by biological membranes, low absorption between 240 and 700nm, chemically stable, and stable to temperature and concentration changes.

MOPS-Na is a novel stabilizer as buffer for the native structure of BSA against thermal denaturation.

Applications De Recherche Scientifique

Tampon non coordonnant dans les solutions d'ions métalliques

Le sel de sodium du MOPS est recommandé pour être utilisé comme tampon non coordonnant dans les solutions contenant des ions métalliques en raison de son incapacité à former des complexes avec la plupart des ions métalliques. Cela le rend approprié pour les expériences où la présence d'ions métalliques est cruciale et leur activité ne doit pas être affectée par l'agent tampon .

Milieux de culture tamponnés

Il est souvent utilisé dans les milieux de culture tamponnés pour la croissance des bactéries, des levures et des cellules de mammifères. La capacité tampon du MOPS contribue à maintenir la stabilité du pH du milieu de culture, ce qui est essentiel pour une croissance et une reproduction optimales des cellules .

Séparation de l'ARN dans les gels d'agarose

Le MOPS est considéré comme un excellent tampon pour la séparation de l'ARN dans les gels d'agarose. Ses propriétés tamponnantes garantissent que le pH reste stable pendant l'électrophorèse, ce qui est essentiel pour l'intégrité et la résolution des bandes d'ARN .

Systèmes de culture cellulaire

Le tampon MOPS a été utilisé dans divers systèmes de culture cellulaire, notamment E. coli, Cryptococcus neoformans, kératinocytes humains cultivés et bactéries méthanogènes thermophiles. Il fournit un environnement de pH stable propice à la croissance et à la survie des cellules .

Études sur les protéines

Dans les études sur les protéines, le MOPS a été utilisé dans des études cristallographiques aux rayons X pour analyser les structures protéiques telles que le site de liaison de l'ADP de la succinyl-CoA synthétase .

Formation de complexes avec les biomolécules

Bien que le MOPS puisse former des complexes avec les métaux, il peut également interagir avec les acides nucléiques et les lipides, ce qui peut affecter les expériences impliquant ces biomolécules. Les chercheurs doivent tenir compte de ces interactions lors de la conception de leurs études .

Effets sur les cultures cellulaires eucaryotes

Des concentrations supérieures à 20 mM de MOPS peuvent affecter la croissance des cultures cellulaires eucaryotes, il est donc nécessaire de contrôler soigneusement sa concentration pour éviter des effets négatifs sur la viabilité et la prolifération des cellules .

Stabilité à l'autoclavage

En présence de glucose, le MOPS peut se dégrader partiellement lors de l'autoclavage, ce qui peut affecter les expériences nécessitant des conditions stériles. Cette dégradation peut être atténuée en ajustant les conditions expérimentales en conséquence .

Mécanisme D'action

Target of Action

MOPS sodium salt, also known as MOPS-Na or Sodium 3-Morpholinopropanesulfonate, is primarily used as a biological buffer . It doesn’t have a specific biological target, but it plays a crucial role in maintaining the pH of biological systems, such as cell culture media .

Mode of Action

MOPS sodium salt interacts with the hydrogen ions in the solution, absorbing or releasing them as necessary to maintain a stable pH . This buffering action helps to keep the pH of the system within a narrow range, even when acids or bases are added .

Biochemical Pathways

As a buffer, MOPS sodium salt doesn’t directly participate in biochemical pathways. By maintaining a stable ph, it ensures that biochemical reactions can proceed at their optimal ph . This is particularly important in biological systems where enzymes, which are often sensitive to pH, are involved .

Pharmacokinetics

MOPS sodium salt is highly soluble in water , which allows it to be easily distributed in aqueous solutions.

Result of Action

The primary result of MOPS sodium salt’s action is the maintenance of a stable pH in the solution . This can have various effects at the molecular and cellular level, depending on the specific system. For example, in cell culture media, maintaining a stable pH can help to support cell growth and viability .

Action Environment

The efficacy and stability of MOPS sodium salt can be influenced by several environmental factors. For example, its buffering capacity is dependent on temperature and concentration . Additionally, while MOPS sodium salt is stable at room temperature, it may develop a trace of yellow color over time .

Analyse Biochimique

Biochemical Properties

MOPS Sodium Salt does not interact with any metal ions in solutions and has significant metal-buffer stability especially with copper (Cu), nickel (Ni), manganese (Mn), zinc (Zn), cobalt (Co) ions . It is also used as a stabilizing agent for bovine serum albumin (BSA), extending its role beyond a simple buffering agent .

Cellular Effects

MOPS Sodium Salt is considered to be non-toxic to culture cell lines and provides high solution clarity . It has been utilized in cell culture in such systems as E. coli, Cryptococcus neoformans, cultured human keratinocytes, and thermophilic methaogenic bacteria .

Molecular Mechanism

The molecular mechanism of MOPS Sodium Salt primarily involves its buffering capacity. It helps maintain a stable pH environment in solution, which is crucial for many biochemical reactions .

Temporal Effects in Laboratory Settings

MOPS Sodium Salt solutions should be stable at 2-8°C for at least six months . When MOPS solutions have been autoclaved, they turn yellow (although pH does not change measurably).

Metabolic Pathways

It is primarily used as a buffering agent and does not participate in metabolic reactions .

Subcellular Localization

As a soluble buffer, MOPS Sodium Salt does not have a specific subcellular localization. It is expected to be present throughout the cytoplasm and other aqueous compartments within the cell .

Activité Biologique

Sodium 3-morpholinopropanesulfonate (commonly referred to as MOPS) is a zwitterionic buffer widely used in biological and biochemical research. This compound has garnered attention due to its unique properties and applications in maintaining pH stability in various biological systems. This article delves into the biological activity of MOPS, including its physicochemical characteristics, applications, and relevant case studies.

MOPS is characterized by several important physicochemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₄NNaO₄S |

| Molecular Weight | 231.25 g/mol |

| pKa | 7.20 |

| Solubility | 1440 g/L |

| Melting Point | 277-282 °C |

| Density | 1.298 g/cm³ |

MOPS exhibits excellent buffering capacity around its pKa, making it suitable for biological systems that operate near neutral pH levels. It is particularly effective in mammalian cell culture media, where it helps maintain physiological pH during experiments .

Biological Applications

MOPS is primarily used as a buffering agent in various biological applications:

- Cell Culture : MOPS buffers are crucial for maintaining the pH of mammalian cell cultures, particularly in situations where CO₂ levels fluctuate.

- Electrophoresis : It is commonly employed in polyacrylamide gel electrophoresis, allowing for effective separation of nucleic acids and proteins.

- Enzyme Reactions : MOPS provides a stable environment for enzymatic reactions that require specific pH conditions.

Case Study 1: Buffering Efficacy in Cell Cultures

A study evaluated the effectiveness of MOPS in maintaining pH stability in mammalian cell cultures compared to other buffers like HEPES and MES. Results indicated that MOPS maintained a more stable pH over extended periods under varying CO₂ concentrations, making it preferable for long-term cultures .

Case Study 2: Impact on Protein Stability

Research investigating the impact of MOPS on protein stability revealed that proteins maintained higher activity levels when stored in MOPS-buffered solutions compared to those stored in unbuffered conditions or other buffers. This suggests that MOPS not only stabilizes pH but also enhances protein stability during storage and handling .

Toxicological Information

While MOPS is generally regarded as safe for laboratory use, understanding its toxicological profile is essential:

Propriétés

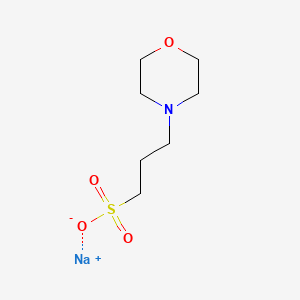

IUPAC Name |

sodium;3-morpholin-4-ylpropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S.Na/c9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h1-7H2,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEMXEWFLIDTSJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3072246 | |

| Record name | 4-Morpholinepropanesulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71119-22-7 | |

| Record name | 4-Morpholinepropanesulfonic acid, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholinepropanesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Morpholinepropanesulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Morpholinepropanesulfonic acid, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MOPS-Na impact protein stability?

A1: Research indicates that MOPS-Na can act as a stabilizer for proteins, protecting their native structure against thermal denaturation. A study on Bovine Serum Albumin (BSA) showed that MOPS-Na exhibited a higher stabilization tendency compared to other biological buffers like HEPES and EPPS. [] This stabilization effect is attributed to MOPS-Na's influence on the hydration layers surrounding the protein. []

Q2: Beyond buffering, does MOPS-Na influence enzyme activity?

A2: Yes, MOPS-Na has been observed to enhance the activity of certain enzymes. For instance, the activity of α-chymotrypsin (α-CT) was found to be increased in MOPS-Na solutions compared to other buffer solutions. [] This suggests that MOPS-Na, aside from its buffering capacity, can directly or indirectly modulate enzymatic activity.

Q3: Can MOPS-Na be used in studies involving metal-organic polyhedra (MOPs)?

A3: Yes, MOPS-Na plays a crucial role in synthesizing porous hydrogels using MOPs. Specifically, the deprotonated form of MOPS, Sodium 5-hydroxy-1,3-benzenedicarboxylate (Na x [Rh 24 (O-bdc) x (OH-bdc) 24-x ]), facilitates the supramolecular polymerization between MOPs and organic linkers in aqueous solutions. [] This polymerization process results in the formation of hydrogels with hierarchical colloidal networks, potentially useful for applications in gas sorption and catalysis.

Q4: How does MOPS-Na perform in analytical techniques like electrophoresis?

A4: MOPS-Na is employed as a component of buffer systems in multi-capillary electrophoresis instruments for analyzing protein-protein interactions. For instance, a 60 mM MOPS-Na buffer (pH 7.35) containing 0.1% Tween 20 served as the sample buffer in a study analyzing interactions between labeled proteins and their binding partners. [] This dual-buffer system enabled rapid and reproducible analyses of interactions at physiological pH using uncoated fused-silica capillaries.

Q5: Are there studies investigating the potential neuroprotective effects of MOPS-Na?

A5: While not directly related to MOPS-Na, research has investigated the use of 8-methoxypsoralen (8-MOP), a furocoumarin, as a potential neuroprotective agent against rotenone-induced cytotoxicity in glioma cells, a model for Parkinson’s disease. [] Although 8-MOP did not protect the cells, it did prevent rotenone-induced depletion of glutathione (GSH). This highlights the importance of exploring various compounds, potentially including structurally similar molecules to MOPS-Na, for neuroprotective properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.